molecular formula C10H7O4S- B515187 6-Hydroxynaphthalene-1-sulfonate

6-Hydroxynaphthalene-1-sulfonate

Cat. No.: B515187
M. Wt: 223.23g/mol
InChI Key: SCOSSUFXFMVRJQ-UHFFFAOYSA-M
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Description

6-Hydroxynaphthalene-1-sulfonate is an organic compound with the molecular formula C10H8O4S. It is a derivative of naphthalene, characterized by the presence of a hydroxyl group at the 6th position and a sulfonate group at the 1st position. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxynaphthalene-1-sulfonate typically involves the sulfonation of naphthalene followed by hydroxylation. One common method includes the reaction of naphthalene with sulfuric acid to form naphthalene-1-sulfonic acid, which is then hydroxylated using a suitable hydroxylating agent .

Industrial Production Methods

Industrial production of this compound often involves the use of high-pressure reactors and specific reaction conditions to ensure high yield and purity. For instance, disodium 1,5-naphthalenedisulfonate can be reacted with caustic soda liquid in a high-pressure kettle at temperatures ranging from 227-230°C and pressures of 1-2 MPa .

Chemical Reactions Analysis

Types of Reactions

6-Hydroxynaphthalene-1-sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sulfuric acid for sulfonation, nitric acid for nitration, and various reducing agents for reduction reactions. The conditions typically involve controlled temperatures and pressures to achieve the desired products.

Major Products

The major products formed from these reactions include various hydroxylated and sulfonated derivatives of naphthalene, which are useful intermediates in the synthesis of dyes and other organic compounds .

Scientific Research Applications

6-Hydroxynaphthalene-1-sulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Hydroxynaphthalene-1-sulfonate involves its interaction with specific molecular targets. For instance, it can bind to proteins via its sulfonate moiety, anchoring to cationic side chains and interacting with hydrophobic pockets. This binding can alter the protein’s conformation and function, making it useful in various biochemical assays .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-Hydroxynaphthalene-1-sulfonate include:

Uniqueness

What sets this compound apart is its specific substitution pattern, which imparts unique chemical and physical properties. Its ability to act as a fluorescent probe and its versatility in undergoing various chemical reactions make it particularly valuable in scientific research and industrial applications .

Properties

Molecular Formula

C10H7O4S-

Molecular Weight

223.23g/mol

IUPAC Name

6-hydroxynaphthalene-1-sulfonate

InChI

InChI=1S/C10H8O4S/c11-8-4-5-9-7(6-8)2-1-3-10(9)15(12,13)14/h1-6,11H,(H,12,13,14)/p-1

InChI Key

SCOSSUFXFMVRJQ-UHFFFAOYSA-M

SMILES

C1=CC2=C(C=CC(=C2)O)C(=C1)S(=O)(=O)[O-]

Canonical SMILES

C1=CC2=C(C=CC(=C2)O)C(=C1)S(=O)(=O)[O-]

Origin of Product

United States

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